Acidal fuchsine

Description

Historical Trajectories and Evolution of Acidal Fuchsine in Research Contexts

The story of this compound is intertwined with the development of synthetic dyes in the mid-19th century. Its parent compound, fuchsine (also known as magenta), was first synthesized in 1856 by Jakub Natanson and independently by August Wilhelm von Hofmann in 1858. wikipedia.orgsi.edu François-Emmanuel Verguin also discovered it in 1858 and patented the process. wikipedia.orgsi.eduhuma-num.fr

The development of this compound itself involved the sulfonation of basic fuchsin, a process that adds sulfonic acid groups to the molecule. wikipedia.org This chemical modification was a significant advancement, as it created a more versatile and water-soluble dye. The precise manufacturing process, including the degree of sulfonation, was found to be critical for its effectiveness as a connective tissue stain. tandfonline.com Research showed that both under- and over-sulfonation could be detrimental to its staining performance. tandfonline.com

Initially used in the textile industry for dyeing materials like wool, cotton, and silk, its value in scientific research was soon recognized. chemicalbook.comhuma-num.fr One of its earliest and most enduring applications in histology is as a key component of the Van Gieson stain, which is used in conjunction with picric acid to differentiate collagen (staining red) from other tissues. stainsfile.combiognost.com It also became a crucial ingredient in Masson's trichrome stain, a method developed to distinguish muscle fibers (red) from collagen (stained green or blue by a counterstain). wikipedia.orgconsolidated-chemical.com

The evolution of this compound's use also includes its role in microbiology. While its parent compound, basic fuchsin, is central to the Ziehl-Neelsen and other acid-fast staining methods for identifying Mycobacterium species, this compound's properties were also explored in bacteriology. openmicrobiologyjournal.comleicabiosystems.comdalynn.com For instance, in a decolorized form, it serves as Andrade's indicator to detect acid-forming organisms. chemicalbook.com

Contemporary Significance and Interdisciplinary Research Relevance of this compound

The relevance of this compound extends far beyond its historical roots, with continued and expanding applications in modern scientific research. Its ability to selectively stain specific tissue components makes it an indispensable tool in histology, pathology, and cell biology.

In medical diagnostics, it remains a cornerstone for histopathological analysis, aiding in the examination of tissue biopsies to identify pathological changes. consolidated-chemical.com For example, the Masson's trichrome stain, which utilizes this compound, is routinely employed to assess the degree of fibrosis (an excess of collagen) in various organs, which is a hallmark of many chronic diseases. wikipedia.orghistobiolab.com It is also used to stain smooth muscle and mitochondria. stainsfile.comagarscientific.com

The utility of this compound has expanded into neuroscience research. It is used to stain the nuclei and cytoplasm of neurons that have been severely damaged by injury or disease, allowing researchers to visualize and quantify neuronal degeneration. nih.gov Studies have shown that it can highlight features of ischemic cell death, such as pyknotic nuclei and red cytoplasm, in animal models of stroke. researchgate.net

Beyond the biological sciences, this compound is finding applications in materials science and analytical chemistry. Its properties as an organic dye are being investigated for various technological uses. For instance, research has explored its use in the remediation of dye-polluted wastewater. pjoes.com In analytical chemistry, it can function as a pH indicator and has been used as an analytical reagent in certain contexts. consolidated-chemical.comchemiis.comacs.org

The enduring and expanding use of this compound across these diverse fields underscores its contemporary significance. Its simple yet effective staining mechanism, combined with its versatility, ensures its continued role as a valuable tool in both routine diagnostics and cutting-edge research.

Applications of this compound in Staining Techniques

| Staining Method | Target Tissues/Components | Color of Target |

| Masson's Trichrome | Muscle fibers, cytoplasm, keratin (B1170402) wikipedia.orgconsolidated-chemical.com | Red |

| Van Gieson Stain | Collagen fibers stainsfile.combiognost.com | Red/Pink |

| Neuronal Degeneration Staining | Damaged neurons (nuclei and cytoplasm) nih.gov | Red |

| Mitochondria Staining | Mitochondria stainsfile.comagarscientific.com | Red |

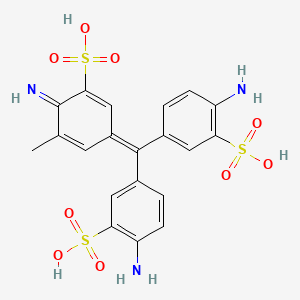

Structure

3D Structure

Properties

CAS No. |

19379-19-2 |

|---|---|

Molecular Formula |

C20H19N3O9S3 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

3-[bis(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonic acid |

InChI |

InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32) |

InChI Key |

FKDGKTNDRAXENR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)O)C=C(C1=N)S(=O)(=O)O |

physical_description |

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Acidal Fuchsine

Classical Sulfonation Approaches to Acidal Fuchsine Synthesis

The traditional and most prevalent method for producing Acid fuchsine is through the sulfonation of basic fuchsine. researchgate.net Basic fuchsine itself is a mixture of rosaniline, pararosaniline, and new fuchsine. wikipedia.org The sulfonation process introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the fuchsine molecule, a reaction that is fundamental to the dye's properties. stainsfile.com This electrophilic aromatic substitution is typically carried out using strong sulfonating agents like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). wikipedia.org

The efficiency of the sulfonation process and the quality of the resulting Acid fuchsine are highly dependent on the careful control of reaction parameters. Optimizing these conditions is crucial for maximizing yield and purity by ensuring the desired degree of sulfonation while minimizing side reactions and degradation of the product. Key parameters include the choice and concentration of the sulfonating agent, reaction temperature, and duration. sigmaaldrich.com A Russian patent describes a method where parafuchsine is sulfonated with 15-30% oleum for 25-35 minutes at a temperature of 120-140°C. google.com

Table 1: Key Parameters for Optimization of Acid Fuchsine Synthesis

| Parameter | Influence on Synthesis | Typical Optimized Conditions |

|---|---|---|

| Sulfonating Agent | Stronger agents like oleum increase the rate and extent of sulfonation. | 15-30% Oleum is effective for achieving di- and tri-sulfonation. google.com |

| Reaction Temperature | Higher temperatures favor a higher degree of sulfonation but increase the risk of charring and byproduct formation. researchgate.net | A range of 120-140°C is often employed to ensure complete reaction. google.com |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to degradation. | A duration of 25-35 minutes is suggested for optimal results under specific conditions. google.com |

| Reactant Ratio | An excess of the sulfonating agent is typically used to drive the reaction equilibrium towards the products. | Molar ratios are adjusted based on the desired level of sulfonation. |

The sulfonation of the aromatic rings in basic fuchsine occurs via an electrophilic aromatic substitution mechanism. wikipedia.org The active electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, which is present in fuming sulfuric acid. libretexts.org

The mechanism proceeds through the following steps:

Generation of the Electrophile : In concentrated sulfuric acid, an equilibrium exists that generates the SO₃ electrophile.

Electrophilic Attack : The electron-rich aromatic rings of the fuchsine molecule attack the electrophilic sulfur atom of SO₃.

Sigma Complex Formation : This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation : A base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.

This reaction is reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitutions like nitration. wikipedia.org The position of the equilibrium can be influenced by the reaction conditions.

Novel Synthetic Strategies for this compound Derivatives

While classical sulfonation remains a primary production method, research has explored novel strategies for synthesizing Acid fuchsine derivatives with tailored properties. These efforts often focus on creating molecules with enhanced characteristics for specific applications, such as improved stability or altered spectral properties.

Modern synthetic organic chemistry offers various techniques that can be applied to create novel derivatives. For instance, methods like the Suzuki-Miyaura cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) are used to synthesize complex derivatives of various heterocyclic compounds, and similar principles could be applied to modify the fuchsine core before or after sulfonation. mdpi.comnih.gov The development of boron-containing non-steroidal anti-inflammatory drugs (NSAIDs) showcases how functional groups can be added to aromatic structures to create novel compounds, a strategy that could be adapted for dye synthesis. mdpi.com These advanced methods allow for the precise introduction of various functional groups, leading to a diverse range of potential Acid fuchsine derivatives.

Purification Techniques and Purity Assessment Methodologies for this compound

The purification of Acid fuchsine is critical to remove unreacted starting materials, inorganic salts, and byproducts from the sulfonation reaction. Common purification methods include precipitation and recrystallization. For higher purity, chromatographic techniques are employed.

Purity assessment is essential to ensure the quality and consistency of the dye. A combination of analytical methods is used to characterize the final product and quantify any impurities.

Table 2: Purification and Purity Assessment Methods for Acid Fuchsine

| Method Type | Technique | Purpose |

|---|---|---|

| Purification | Precipitation/Salting Out | Initial separation of the crude dye from the reaction mixture. |

| Recrystallization | Further purification by dissolving the dye in a suitable solvent and allowing it to crystallize, leaving impurities in the solution. | |

| Chromatography | High-purity separation based on differential partitioning between a mobile and stationary phase. | |

| Purity Assessment | UV-Visible Spectroscopy | Determines the dye's concentration and its wavelength of maximum absorbance (λmax), which is a key characteristic. amecj.com |

| Thin-Layer Chromatography (TLC) | A qualitative method to quickly check for the presence of impurities. | |

| High-Performance Liquid Chromatography (HPLC) | A quantitative method to separate and quantify the main components and impurities. | |

| Mass Spectrometry (MS) | Confirms the molecular weight of the dye molecules and helps identify impurities. |

Theoretical and Computational Investigations of Acidal Fuchsine

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. rowansci.com Methods like Density Functional Theory (DFT) have become essential in describing the electronic nature of molecular interactions and understanding complex chemical systems. mdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. mdpi.comarxiv.org DFT calculations have been successfully applied to determine a vast range of structural, chemical, and thermodynamic phenomena. nih.gov

For Acid fuchsine, DFT is used to calculate ground-state properties such as optimized molecular geometry, electronic energy, and the distribution of electron density. The theory allows for the computation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is crucial as it relates to the molecule's electronic excitation properties and reactivity. mdpi.com These calculations provide a foundational understanding of the molecule's stability and its intrinsic electronic characteristics before considering environmental effects or reactions. wavefun.com

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe electronic excited states. uci.educhemrxiv.org TD-DFT has become a popular and useful tool for calculating the energies of these excited states, which are crucial for understanding a molecule's absorption and emission spectra. rsc.orgarxiv.orgsemanticscholar.org The theory is founded on the Runge-Gross theorem, which establishes a formal mapping between the time-dependent density and the time-dependent external potential. stackexchange.com

In the study of Acid fuchsine, TD-DFT is employed to simulate its electronic absorption spectra. atu.ie By calculating the transition energies between the ground state and various excited states, researchers can assign the absorption bands observed in experimental spectra to specific electronic transitions. researchgate.net For instance, studies on fuchsin have used TD-DFT to assign the observed absorption maxima to π-π* transitions, specifically from the HOMO-1 to the LUMO and from the HOMO to the LUMO. atu.ieresearchgate.net This level of analysis is vital for interpreting the spectral behavior of the dye in different environments. researchgate.net

Solvatochromic Behavior Modeling and Analysis

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com This behavior is a direct consequence of differential solvation of the ground and excited states of the solute molecule. researchgate.net Computational modeling is a key tool for analyzing and quantifying these solvent-solute interactions. nih.gov

To quantify the effect of solvent properties on the spectral shifts of Acid fuchsine, several empirical models based on linear solvation energy relationships are used. These models correlate a solvent-dependent property, such as the wavenumber of maximum absorption (νmax), with various solvent parameters that describe its polarity, acidity, and basicity.

A study on fuchsin analyzed its absorption data using the Kamlet-Aboud-Taft, Catalan, and Katritzky models. atu.ieresearchgate.net

Kamlet-Aboud-Taft Model: This model separates solvent effects into contributions from hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and a composite polarity/polarizability parameter (π*).

Catalan Model: This model uses four parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP). mdpi.com

Katritzky Model: This model also attempts to correlate spectral data with solvent parameters.

In the investigation of fuchsin, the Catalan model was found to provide the best correlation with the experimental absorption maxima, followed by the Katritzky model. atu.ieresearchgate.net Both of these models indicated that the polarizability of the solvent is the primary factor influencing the electronic transition energy. atu.ie

Table 1: Experimental Absorption Data of Fuchsin in Various Solvents

Data sourced from a study on the spectral behavior of fuchsin. atu.ie

Beyond empirical models, computational methods are employed to study the specific interactions between Acid fuchsine and solvent molecules at an atomic level. semanticscholar.org One common approach is the use of Polarizable Continuum Models (PCM), which simulate the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com This method can be used to optimize the geometry of the solute within the solvent environment and calculate its electronic properties. mdpi.com

While PCM is a useful and computationally inexpensive approach, it can sometimes fail to capture specific interactions like hydrogen bonding. nih.govmdpi.com More advanced methods involve explicit solvent models, where individual solvent molecules are included in the calculation. These microsolvation models can provide a more accurate picture of the immediate environment around the dye molecule and how specific interactions, such as hydrogen bonds, influence its electronic structure and spectra. mdpi.com These studies help to rationalize the trends observed in experimental solvatochromic data and provide a deeper understanding of the forces driving the solvent effects. atu.ie

Structure-Reactivity Relationship Studies of Acid Fuchsine

Understanding the relationship between a molecule's structure and its properties or activities is a central goal in chemistry. For Acid fuchsine (Acid Magenta), this is explored through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) analyses. researchgate.net These methods aim to build mathematical models that correlate the chemical structure with physical properties or biological activities.

Despite its wide use in histology and other industries, research focused on the molecular topological modeling of Acid fuchsine has been limited. researchgate.net Recent studies have aimed to fill this gap by using techniques from chemical graph theory. This approach involves calculating various topological indices, which are numerical descriptors derived from the molecular graph of the compound. These indices can quantify aspects of molecular size, shape, and branching. By correlating these indices with experimentally determined properties (QSPR) or biological activities (QSAR), predictive models can be developed. Such models are valuable for enhancing the industrial utility of Acid fuchsine and for designing new molecules with desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that aims to develop mathematical models to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. fiveable.meijnrd.org These models are built by finding a statistical relationship between molecular descriptors (numerical representations of a molecule's structure) and an observed property. ijnrd.org When the focus is on predicting chemical properties, the term Quantitative Structure-Property Relationship (QSPR) is often used. wikipedia.org

For Acid Fuchsin (also known as Acid Magenta), QSPR studies have been employed to predict its physicochemical properties based on its molecular topology. nih.gov Topological indices, which are numerical descriptors derived from the graph representation of a molecule, have proven effective in correlating molecular structures with their properties. nih.gov Research has demonstrated that specific topological indices show a strong predictive correlation with key physicochemical properties of related compounds, suggesting their utility for analyzing Acid Fuchsin. nih.gov

One study highlighted the strong predictive performance of the 1st Zagreb index, Forgotten index, and Inverse degree index for properties such as entropy and enthalpy of vaporization. nih.gov The robust performance of these indices indicates their potential as efficient tools for future QSAR/QSPR analyses, potentially reducing the need for extensive experimental testing. nih.gov

| Topological Index | Correlated Physicochemical Property | Strength of Correlation |

|---|---|---|

| 1st Zagreb Index (M1(G)) | Entropy, Enthalpy of Vaporization | Strong |

| Forgotten Index (FN(G)) | Entropy, Enthalpy of Vaporization | Strong |

| Inverse Degree Index (ID(G)) | Acentric Factor, Enthalpy of Vaporization | Strong |

Correlation of Electronic Parameters with Chemical Reactivity

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the calculation of various electronic parameters that can predict and explain a molecule's behavior in chemical reactions. mdpi.com For Acid Fuchsin, its nature as a triarylmethane dye with multiple sulfonate groups results in a complex electronic system that dictates its interactions. wikipedia.orgnih.gov

A key aspect of Acid Fuchsin's electronic character is its π-electron system, which is crucial for its function as an organic semiconductor. nih.gov Theoretical investigations have included the calculation of its energy band gaps. These calculations of both direct and indirect band gaps are vital for understanding its light-absorption properties and semiconductor capabilities. researchgate.net The specific values of these energy gaps in Acid Fuchsin are believed to enhance light absorption, making it suitable for certain optoelectronic applications. researchgate.net

The reactivity of Acid Fuchsin is also heavily influenced by electrostatic interactions, which are pH-dependent. nih.gov The molecule contains sulfonate groups which are key to its interactions with other charged species. nih.gov For example, the adsorption of Acid Fuchsin onto polymeric N-oxides is an electrostatic process that depends on the protonation state of the N-oxide and the negative charge on the dye's sulfonate groups. nih.gov This pH-dependent reactivity underscores the importance of the molecule's pKa values, which are a direct reflection of its electronic properties in aqueous environments. nih.gov

| Electronic Parameter | Significance |

|---|---|

| Direct Band Gap | Influences light absorption and semiconductor properties researchgate.net |

| Indirect Band Gap | Contributes to understanding of electronic transitions and conductivity researchgate.net |

| Electrostatic Potential | Governs interactions with charged molecules and surfaces nih.gov |

| pKa Values | Determine the molecule's charge state and reactivity in aqueous solutions nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Acidal Fuchsine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like Acid Fuchsin. The absorption of UV or visible radiation promotes outer electrons from their ground state to a higher energy, or excited, state. shu.ac.uk In organic molecules, this absorption is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk The extensive conjugated system of Acid Fuchsin, a triphenylmethane (B1682552) dye, acts as a powerful chromophore, giving rise to its intense color. The absorption spectrum is characterized by broad bands rather than sharp lines because vibrational and rotational transitions are superimposed on the electronic transitions. shu.ac.ukubbcluj.ro

The UV-Vis spectrum of Acid Fuchsin is dominated by a strong absorption band in the visible region. The absorption maximum (λmax) for Acid Fuchsin is consistently reported to be between 540 and 549 nm. stainsfile.comcdhfinechemical.com Specifically, its absorbance peak is noted at 544 nm. aatbio.com This absorption is responsible for the compound's magenta color.

This intense absorption band is primarily attributed to a π → π* electronic transition. shu.ac.ukuzh.ch This type of transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the molecule's delocalized π-electron system. Such transitions are characteristic of compounds with unsaturated groups and typically result in high molar absorptivity values. shu.ac.uk The structure of Acid Fuchsin also contains non-bonding electrons (n) on its nitrogen atoms, which could theoretically undergo n → π* transitions. However, these are generally much weaker and are often obscured by the highly intense π → π* band. shu.ac.uk

UV-Vis Absorption Data for Acid Fuchsin

| Parameter | Reported Value (nm) | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (λmax) | 540-549 | π → π* |

The electronic transitions of a molecule are sensitive to its immediate environment. Consequently, the UV-Vis absorption spectrum of Acid Fuchsin can exhibit shifts depending on the solvent used. researchgate.net The interaction between the dye molecule (solute) and the surrounding solvent molecules can alter the energy levels of both the ground and excited states. researchgate.netresearchgate.net

Changes in solvent polarity can lead to shifts in the absorption maximum. shu.ac.uk For π → π* transitions, an increase in solvent polarity often causes a bathochromic shift (a shift to longer wavelengths, or a "red shift"). shu.ac.uk This occurs because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. Conversely, n → π* transitions commonly experience a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") with increasing solvent polarity, as the polar solvent molecules solvate and lower the energy of the non-bonding electrons in the ground state. shu.ac.uk Studying these solvent-induced shifts provides valuable insight into the nature of the electronic transitions and the solute-solvent interactions at a molecular level. researchgate.net

Vibrational Spectroscopy for Molecular Structure Delineation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing the vibrations of its chemical bonds. wikipedia.orgnih.gov Each functional group within a molecule has characteristic vibrational frequencies, allowing for its identification. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate by stretching or bending. The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to the various functional groups present. nih.gov For Acid Fuchsin (C₂₀H₁₇N₃Na₂O₉S₃), key functional groups include N-H bonds in the amine groups, C-H bonds in the aromatic rings, C=C bonds of the aromatic system, and the S=O and S-O bonds of the sulfonate groups. wikipedia.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a high density of bands from various vibrations and is unique to the specific molecule. libretexts.org

Predicted FT-IR Bands for Acid Fuchsin Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3310-3350 |

| C-H (Aromatic) | Stretching | 3050-3100 |

| C=C (Aromatic) | In-ring Stretching | 1500-1600 |

| S=O (Sulfonate) | Stretching | 1300-1350 (asymmetric), 1120-1150 (symmetric) |

| C-N | Stretching | 1250-1350 |

| C-H (Aromatic) | Out-of-plane Bending ("oop") | 675-900 |

Note: The table is based on general functional group frequencies. libretexts.orginstanano.com

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org It provides a structural fingerprint by detecting the vibrational modes of molecules. wikipedia.org While spontaneous Raman scattering is an inherently weak phenomenon, its signal can be dramatically amplified using Surface-Enhanced Raman Spectroscopy (SERS). wikipedia.orgwikipedia.org

SERS is a highly sensitive technique that enhances the Raman signal by factors of up to 10¹⁰ to 10¹¹, which can be sufficient for single-molecule detection. wikipedia.orgedinst.com This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured or roughened metal surfaces, typically silver or gold. wikipedia.orgedinst.com SERS has been successfully used to obtain clear vibrational spectra for fuchsine, allowing for its identification even at very low concentrations on substrates like dyed fibers. researchgate.net A significant advantage of SERS is its ability to quench fluorescence, a phenomenon that can often overwhelm a standard Raman signal, thereby improving the quality and clarity of the vibrational spectrum obtained. edinst.commdpi.com

Fluorescence Spectroscopy for Photophysical Dynamics and Quenching Mechanisms

Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from a molecule after it has absorbed photons. While some triphenylmethane dyes are known for their fluorescence, the photophysical properties of Acid Fuchsin itself are less commonly exploited than its absorption properties. The core structure, however, is similar to fluorescent dyes like Basic Fuchsin, which has been used in fluorescence microscopy. gspchem.com The study of fluorescence provides insights into the excited state dynamics of a molecule.

The intensity of fluorescence can be decreased by a variety of processes collectively known as quenching. fiveable.me Quenching occurs when an excited-state fluorophore returns to the ground state without emitting a photon, often due to interactions with other molecules in the solution called quenchers. fiveable.me

There are two primary quenching mechanisms:

Dynamic (or Collisional) Quenching : This occurs when the quencher collides with the fluorophore during its excited-state lifetime. This process is diffusion-controlled and is affected by factors like temperature and viscosity. fiveable.me

Static Quenching : This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. fiveable.me

The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. fiveable.me Studies on similar molecules have shown that quenching can be induced by various species, such as halide ions (I⁻, Br⁻, Cl⁻), through mechanisms like photo-induced electron transfer (PET). researchgate.net Such investigations are crucial for understanding the photophysical pathways of the molecule and for developing potential sensor applications. fiveable.meresearchgate.net

Quantum Yield and Lifetime Measurements of Acidal Fuchsine Fluorophores

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of a fluorophore's emission. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. frontiersin.org The lifetime is the average time a molecule remains in its excited state before returning to the ground state. nih.gov

A comprehensive literature search for the specific fluorescence quantum yield and lifetime values for Acid Fuchsin did not yield specific experimental data. While studies on similar triarylmethane dyes, such as Basic Fuchsin, have been conducted, these values are not directly transferable to Acid Fuchsin due to differences in their chemical structures, particularly the presence of sulfonic acid groups in Acid Fuchsin. researchgate.netresearchgate.net The sulfonation can significantly influence the electronic properties of the molecule and its interaction with the solvent, thereby affecting its photophysical parameters.

In the absence of direct experimental data for Acid Fuchsin, it is pertinent to discuss the general principles of these measurements. The quantum yield is typically determined by a comparative method, using a standard with a known quantum yield. The fluorescence lifetime is commonly measured using time-domain or frequency-domain techniques, such as Time-Correlated Single Photon Counting (TCSPC). nih.govedinst.com

For a hypothetical study on Acid Fuchsin, the following table illustrates how the quantum yield and lifetime data might be presented:

Table 1: Hypothetical Photophysical Properties of Acid Fuchsin in Different Solvents

| Solvent | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| Water | Data not available | Data not available |

| Ethanol (B145695) | Data not available | Data not available |

| DMSO | Data not available | Data not available |

Further research is required to experimentally determine the quantum yield and fluorescence lifetime of Acid Fuchsin in various solvent environments to fully characterize its potential as a fluorophore.

Investigations into Fluorescence Quenching Mechanisms and Applications

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various molecular interactions. nih.gov These mechanisms can be broadly categorized as dynamic (collisional) quenching, where the quencher deactivates the excited fluorophore through collision, and static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov

Potential Quenching Mechanisms for Acid Fuchsin:

Quenching by Metal Ions: Heavy metal ions are known to be effective quenchers of fluorescence. nih.govmdpi.comnih.gov The quenching can occur through various mechanisms, including electron transfer, energy transfer, and the formation of a non-fluorescent complex. nih.gov For Acid Fuchsin, with its sulfonate groups, interactions with metal cations could lead to significant fluorescence quenching.

Quenching by Organic Molecules: Certain organic molecules can act as quenchers through processes like photoinduced electron transfer (PET). nih.govresearchgate.net For instance, amino acids like tryptophan have been shown to quench the fluorescence of various organic dyes. nih.govresearchgate.net The interaction of Acid Fuchsin with specific organic analytes could potentially lead to a decrease in its fluorescence intensity.

Potential Applications of Acid Fuchsin Fluorescence Quenching:

The sensitivity of fluorescence quenching to the presence of specific analytes opens up possibilities for various sensing applications. rsc.orgrsc.org A hypothetical application could be the development of a sensor for a particular metal ion. The quenching efficiency would be dependent on the concentration of the metal ion, allowing for quantitative analysis.

The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation:

I0/I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, KSV is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

The following table illustrates hypothetical data for the quenching of Acid Fuchsin by a generic metal ion quencher.

Table 2: Hypothetical Fluorescence Quenching of Acid Fuchsin by a Metal Ion

| Quencher Concentration (µM) | Fluorescence Intensity (a.u.) | I₀/I |

| 0 | 1000 | 1.0 |

| 10 | 800 | 1.25 |

| 20 | 667 | 1.50 |

| 50 | 400 | 2.50 |

| 100 | 250 | 4.00 |

Further experimental investigations are necessary to identify effective quenchers for Acid Fuchsin and to explore the potential of this dye in the development of fluorescent sensors.

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray diffraction (XRD) is a powerful non-destructive technique used to characterize the atomic and molecular structure of materials. utah.edurigaku.com It is particularly valuable for determining whether a material is crystalline, with a long-range ordered structure, or amorphous, lacking such order.

Structural Morphology of this compound Thin Films

Recent studies have utilized XRD to investigate the structural morphology of Acid Fuchsin thin films prepared by the spin-coating technique. researchgate.net These investigations have revealed that thin films of Acid Fuchsin deposited on fluorine-doped tin oxide (FTO) glass substrates possess an amorphous structure. researchgate.net The absence of sharp diffraction peaks in the XRD patterns is a characteristic feature of amorphous materials, indicating a lack of long-range crystalline order. researchgate.net

The morphology of thin films prepared by spin-coating is influenced by various factors, including the solvent, solution concentration, and spin speed. mdpi.comresearchgate.netmdpi.comrsc.org In the case of Acid Fuchsin, the spin-coating process leads to the formation of a disordered, glassy solid-state structure.

The following table summarizes the structural findings for Acid Fuchsin thin films.

Table 3: Structural Properties of Spin-Coated Acid Fuchsin Thin Films

| Property | Observation |

| Crystallinity | Amorphous researchgate.net |

| Deposition Method | Spin-Coating researchgate.net |

| Substrate | FTO Glass researchgate.net |

Influence of Film Thickness on Spectroscopic Properties

The thickness of Acid Fuchsin thin films has been shown to have a notable influence on their spectroscopic properties. researchgate.net Studies on spin-coated films with thicknesses ranging from 82 to 312 nm have demonstrated a correlation between film thickness and the optical energy band gap. researchgate.net

Specifically, it was observed that the energy band gap of the Acid Fuchsin films increases slightly with increasing film thickness. mfa.org This phenomenon can be attributed to changes in the molecular arrangement and intermolecular interactions within the amorphous film as its thickness varies. The optical properties of thin films are intrinsically linked to their physical dimensions, and this relationship is a key consideration in the development of optoelectronic devices. rsc.orgsigmaaldrich.com

The table below presents data on the relationship between the thickness of Acid Fuchsin thin films and their energy band gap, as reported in the literature.

Table 4: Influence of Film Thickness on the Energy Band Gap of Acid Fuchsin Thin Films

| Film Thickness (nm) | Energy Band Gap (eV) |

| 82 | 2.44 mfa.org |

| 155 | 2.52 mfa.org |

| 235 | 2.60 mfa.org |

| 312 | 2.64 mfa.org |

These findings highlight the importance of controlling film thickness in order to tune the spectroscopic and electronic properties of Acid Fuchsin thin films for specific applications.

Environmental Remediation and Degradation Studies of Acidal Fuchsine

Adsorption Technologies for Acidal Fuchsine Removal from Aqueous Solutions

Adsorption is a surface phenomenon where molecules of a substance (adsorbate), in this case, Acid Fuchsin, accumulate on the surface of a solid material (adsorbent). This technology is favored for its simplicity of design, ease of operation, and high efficiency in removing dyes from wastewater. pjoes.com Research has focused on developing various adsorbent materials and understanding the mechanics of the adsorption process to optimize dye removal.

The effectiveness of the adsorption process is largely dependent on the properties of the adsorbent material. Recent research has been directed towards the development of novel adsorbents with high surface area, porosity, and specific functional groups that enhance the binding of Acid Fuchsin.

Biosorbents, derived from biological materials, have gained significant attention due to their low cost, abundance, and biodegradability.

Chitosan (B1678972): A natural cationic polymer, has been explored for its potential in removing anionic dyes like Acid Fuchsin. tandfonline.com Chitosan-montmorillonite composites have been prepared, showing that chitosan can be successfully intercalated into the interlayers of montmorillonite (B579905) clay. tandfonline.comtandfonline.com These composites have demonstrated an Acid Fuchsin removal efficiency of up to 80.2%. tandfonline.com The adsorption capacity is influenced by factors such as pH, adsorbent dose, and temperature. tandfonline.comtandfonline.com Magnetic chitosan nanocomposites have also been developed, exhibiting a remarkable maximum adsorption capacity for Acid Fuchsin. researchgate.net

Green Algae: The green algae Spirogyra sp. has been utilized as a potential biosorbent for the successful removal of Acid Fuchsin from wastewater. espublisher.comespublisher.com Its large surface area, porosity, and strong binding capacity contribute to its effectiveness. espublisher.comespublisher.com Studies have shown a 99% removal efficiency, with equilibrium being attained within 90 minutes. espublisher.comespublisher.com

Peanut Shells: This agricultural waste has been investigated as a biosorbent for Acid Fuchsin, demonstrating an adsorption capacity of 111.11 mg g⁻¹. imist.ma The fibrous cellulose (B213188) compounds on the surface of peanut shells play a crucial role in the adsorption mechanism. imist.ma

Astragalus Root: Studies on Astragalus root have shown its potential as a low-cost and widely available adsorbent for the removal of dyes. sysrevpharm.org

Hydrogels: Hydrogels, particularly those based on biopolymers, have emerged as promising "smart sorbents". tandfonline.comtandfonline.comchemicalpapers.com A novel polypyrrole-crosslinked carboxymethyl cellulose/gelatin hydrogel has been developed that exhibits selective and rapid adsorption of Acid Fuchsin, reaching equilibrium within 50 minutes with a 94% removal efficiency. tandfonline.com This hydrogel can be regenerated and reused for at least seven cycles without a significant loss in performance. tandfonline.comtandfonline.com

Graphene-based materials and other nanostructured sorbents are being explored due to their exceptional surface area and unique physicochemical properties.

Graphene-Based Composites: Graphene oxide (GO) and its composites are effective adsorbents due to the presence of oxygen-containing functional groups and a large specific surface area. jwent.netmdpi.com The modification of GO with other materials, such as montmorillonite, can enhance its adsorption efficiency by increasing the surface area and providing additional functional groups. jwent.net Graphene-based materials can be synthesized into various forms, including hydrogels and aerogels, to improve their structural properties for adsorption applications. allresearchjournal.com

Nanostructured Sorbents: Nickel oxide (NiO) nanoparticles have been used to adsorb Acid Fuchsin from aqueous solutions. nih.gov The adsorption process on NiO nanoparticles is influenced by temperature, concentration, and pH. nih.gov Magnetic oxide nano-porous clay has also been synthesized, showing a significant increase in specific surface area and high efficiency in Acid Fuchsin removal from medical laboratory effluents. researchgate.net

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. imist.maresearchgate.net The adsorption of Acid Fuchsin on laccase-modified zeolite and peanut shells has been found to fit the Langmuir model well, indicating monolayer adsorption. pjoes.comimist.ma The maximum monolayer adsorption capacity (q_m) for peanut shells was determined to be 111.11 mg g⁻¹. imist.ma

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. tandfonline.comimist.ma The adsorption of Acid Fuchsin onto chitosan-montmorillonite composites and green algae has been shown to be well-described by the Freundlich model. tandfonline.comespublisher.comespublisher.com

The table below summarizes the isotherm model parameters for the adsorption of Acid Fuchsin on various adsorbents.

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the adsorption mechanism. The pseudo-first-order and pseudo-second-order models are widely used to test experimental data.

Pseudo-first-order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. The adsorption of Acid Fuchsin on laccase-modified zeolite has been best described by the pseudo-first-order kinetics model. pjoes.com

Pseudo-second-order Model: This model assumes that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. imist.ma The adsorption of Acid Fuchsin onto peanut shells, green algae, and chitosan-montmorillonite composites has been found to follow the pseudo-second-order model. tandfonline.comespublisher.comespublisher.comimist.ma This suggests that chemisorption is the rate-determining step. espublisher.comespublisher.com

The following table presents the kinetic model parameters for Acid Fuchsin adsorption on different materials.

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity, thermal nature, and randomness of the adsorption process.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous. The adsorption of Acid Fuchsin onto laccase-modified zeolite was found to be feasible and spontaneous. pjoes.com In contrast, the adsorption onto peanut shells was found to be non-spontaneous. imist.ma

Enthalpy (ΔH°): The sign of ΔH° indicates whether the adsorption is exothermic (negative value) or endothermic (positive value). The adsorption of Acid Fuchsin on peanut shells was found to be an exothermic process. imist.ma Conversely, studies on green algae and zeolite 5A indicated an endothermic nature. espublisher.comespublisher.comresearchgate.net

Entropy (ΔS°): ΔS° describes the randomness at the solid-solution interface during adsorption. A positive value suggests increased randomness, while a negative value indicates decreased randomness. The adsorption on peanut shells showed reduced randomness. imist.ma

A summary of the thermodynamic parameters for Acid Fuchsin adsorption is provided in the table below.

Regeneration and Reusability Assessment of Adsorbent Materials

The economic viability of adsorption processes for Acid Fuchsin removal is heavily dependent on the ability to regenerate and reuse the adsorbent materials. Various studies have demonstrated the successful regeneration of different adsorbents, highlighting their potential for multiple treatment cycles.

For instance, activated carbon, a commonly used adsorbent, can be regenerated through various methods, including thermal and chemical treatments. nih.govresearchgate.net Fenton-based regeneration has been shown to recover up to 71% of the adsorption capacity of activated carbon, allowing for its reuse for at least seven consecutive cycles with maintained stability. nih.gov Chemical regeneration using solutions like 60% acetone (B3395972) in water or 40% isopropanol (B130326) in water has also proven effective for other dyes, with the adsorption capacity stabilizing after a few cycles. researchgate.net

Silica-based materials have also demonstrated good reusability. Silica (B1680970) fume and laccase-modified silica fume have been investigated for Acid Fuchsin adsorption. ijcce.ac.irscispace.com Studies on hybrid silica materials showed that they could be completely regenerated using a 0.5 N NaOH solution and reused for at least three cycles. mdpi.com

Nanocomposites offer promising reusability as well. Novel MgO/BaCO3/BaCrO4/C nanocomposites used for basic fuchsin removal were effectively regenerated using a 2 M hydrochloric acid solution and could be reused for five consecutive adsorption-desorption cycles. researchgate.net Similarly, magnetic oxide nano-porous composites have shown potential for efficient removal and regeneration. researchgate.net

The following table summarizes the reusability of various adsorbent materials for fuchsin dye removal.

Table 1: Regeneration and Reusability of Adsorbent Materials for Fuchsin Dye

| Adsorbent Material | Regeneration Method | Reusability | Reference |

|---|---|---|---|

| Activated Carbon | Fenton Reaction | Up to 7 cycles with 71% capacity recovery | nih.gov |

| Activated Carbon | Acetone/Isopropanol Solution | Stabilized capacity after 3 cycles | researchgate.net |

| Hybrid Silica Materials | 0.5 N NaOH | At least 3 cycles | mdpi.com |

| MgO/BaCO3/BaCrO4/C Nanocomposites | 2 M HCl | 5 cycles | researchgate.net |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. Several AOPs have been effectively employed for the degradation of Acid Fuchsin.

The electro-Fenton process is an electrochemical AOP that generates hydroxyl radicals through the reaction of electrochemically generated hydrogen peroxide and a ferrous iron catalyst. This method has been shown to be effective in degrading Acid Fuchsin. Studies have demonstrated that with a self-made graphite-polytetrafluorethylene cathode, which can be reused up to 10 times without a decay in hydrogen peroxide yield, rapid decolorization of Acid Fuchsin can be achieved. nih.gov The completeness of the degradation, including the destruction of benzene (B151609) rings and intermediates, is enhanced by using an iron anode instead of a platinum anode. nih.gov The process is influenced by factors such as pH and current density, with optimal conditions leading to high removal rates. nih.gov The generation of hydroquinone-like intermediates from the degradation of other dyes in a mixture can even accelerate the degradation of triphenylmethane (B1682552) dyes like Malachite Green by facilitating the reduction of Fe3+ to Fe2+. researchgate.net

Photocatalysis, particularly using titanium dioxide (TiO2) as a catalyst, is another effective AOP for Acid Fuchsin degradation. When TiO2 is irradiated with UV light, it generates electron-hole pairs that lead to the formation of reactive oxygen species, which in turn degrade the dye molecules. Nitrogen-doped TiO2 photocatalysts have shown efficient degradation of basic fuchsin under artificial light. ijasrm.comijasrm.com The photocatalytic degradation of triphenylmethane dyes like malachite green using TiO2 has been observed to proceed through a step-wise N-demethylation process, leading to a reduction in dye content of up to 99.9% within 4 hours. mdpi.com Furthermore, magnetic photocatalysts like tetragonal-CuFe2O4 nanotubes have demonstrated excellent catalytic activity and durability for the photodecomposition of Acid Fuchsin under simulated sunlight, with the added benefit of being easily separable from the solution for reuse. nih.gov Composite photocatalysts such as Fe3O4@TiO2 have also been shown to improve the efficiency of photocatalytic degradation of similar dyes. mdpi.com

Enzymatic degradation offers a more environmentally friendly approach to breaking down Acid Fuchsin. Laccases, multi-copper oxidases, have been extensively studied for their ability to decolorize a wide range of dyes. researchgate.net These enzymes catalyze the oxidation of phenolic and non-phenolic compounds, leading to the degradation of the dye's chromophore. nih.gov The immobilization of laccase on supports like silica fume or zeolite can enhance its stability and reusability, making it a viable option for wastewater treatment. ijcce.ac.irpjoes.com The efficiency of laccase-mediated degradation can be influenced by the presence of redox mediators. mdpi.com For example, the degradation of Cibacron D-Blue SGL dye by laccase was optimized using hydroxybenzotriazole (B1436442) (HBT) as a mediator. nih.gov

Microwave-assisted degradation is an emerging AOP that utilizes microwave irradiation to accelerate the degradation of organic pollutants, often in the presence of a catalyst. Studies have shown that the combination of microwave irradiation with a catalyst like MgFe2O4 can lead to a very high degradation percentage of Acid Fuchsin (up to 99.78%) and significant total organic carbon (TOC) removal (91.2%) in a very short time (1.5 minutes). researchgate.netcapes.gov.br This rapid and efficient degradation suggests that microwave-assisted techniques could be a promising application for treating dye-containing wastewater on a large scale. capes.gov.br

Elucidation of Degradation Pathways and Intermediate Product Identification

The degradation of triphenylmethane dyes, including Acid Fuchsin, by AOPs generally involves the attack of reactive oxygen species on the chromophoric structure of the dye. This leads to the cleavage of the conjugated system and subsequent decolorization. The initial steps often involve N-demethylation and hydroxylation of the aromatic rings. researchgate.netneptjournal.com

For instance, in the degradation of a similar triphenylmethane dye, Methyl Violet, using hydrogen peroxide, GC-MS analysis identified several intermediate products, including o-leucoaniline, 1,3-diphenylurea, 2-hydroxy benzoic acid, and phenol. researchgate.netneptjournal.com Further degradation leads to the opening of the aromatic rings and the formation of smaller organic acids, and ultimately mineralization to CO2, water, and inorganic ions. nih.govwpmucdn.com

In the photocatalytic degradation of Carbol Fuchsin, GC-MS analysis revealed the formation of low-molecular-weight compounds such as hexane, propanol, and acetonitrile, which eventually mineralized to carbon dioxide, water, and nitrates. mdpi.com HPLC-MS analysis of other dye degradation processes has also been used to track the formation and disappearance of various intermediates over time. researchgate.net

The degradation pathway of Acid Fuchsin is complex and can vary depending on the specific AOP employed. However, the general consensus is that these processes effectively break down the complex dye molecule into smaller, less harmful compounds, with the ultimate goal of complete mineralization.

Mass Spectrometry (LC-MS) for Metabolite Structural Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique pivotal in the elucidation of degradation pathways of complex organic molecules like Acid fuchsine. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and structural characterization of intermediate metabolites formed during remediation processes.

In the study of Acid fuchsine degradation, LC-MS is instrumental in separating the various breakdown products from the parent dye molecule and each other. Following separation, mass spectrometry provides crucial data on the mass-to-charge ratio (m/z) of each metabolite. High-resolution mass spectrometry can yield the elemental composition of the metabolites, offering significant clues to their molecular formula.

Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn). In this technique, specific metabolite ions are isolated and fragmented, and the resulting fragmentation patterns are analyzed. By interpreting these patterns, researchers can deduce the chemical structure of the degradation intermediates. This approach has been successfully applied to investigate the photo-fading processes of other triarylmethane dyes, a class to which Acid fuchsine belongs, allowing for the characterization of various degradation products. researchgate.net

While specific comprehensive LC-MS studies detailing all metabolites of Acid fuchsine are not extensively documented in the available literature, the proposed degradation pathways rely on the identification of key intermediates. The table below illustrates the types of metabolites that would be identified using LC-MS during the degradation of Acid fuchsine, based on proposed mechanisms.

Table 1: Proposed Intermediate Metabolites of Acid Fuchsin Degradation and their Mass Spectrometric Data

| Proposed Metabolite | Molecular Formula | Predicted m/z [M-H]⁻ |

| 4-amino-3-methylbenzenesulfonic acid | C₇H₉NO₃S | 186.03 |

| 4-aminobenzenesulfonic acid | C₆H₇NO₃S | 172.01 |

| 3-((4-amino-3-sulfophenyl)(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl)benzenesulfonic acid | C₂₀H₁₈N₂O₉S₃ | 553.01 |

| Benzenesulfonic acid | C₆H₆O₃S | 157.00 |

| Aniline | C₆H₇N | 93.06 |

| Phenol | C₆H₆O | 94.04 |

| Benzoic acid | C₇H₆O₂ | 122.04 |

| Phthalic acid | C₈H₆O₄ | 166.03 |

| Maleic acid | C₄H₄O₄ | 116.01 |

| Oxalic acid | C₂H₂O₄ | 90.00 |

| Acetic acid | C₂H₄O₂ | 60.02 |

Postulation of Degradation Reaction Mechanisms

The degradation of Acid fuchsine, a complex triarylmethane dye, is proposed to proceed through a series of reaction mechanisms, primarily initiated by the attack of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) in advanced oxidation processes. These processes lead to the breakdown of the dye's chromophoric structure, resulting in decolorization and eventual mineralization into simpler, less harmful compounds.

A proposed degradation pathway for Acid fuchsine suggests that the initial attack occurs at the central carbon atom and the aromatic rings of the molecule. researchgate.net The cleavage of the bonds connecting the aromatic rings to the central carbon atom is a critical first step. This leads to the formation of several smaller aromatic intermediates.

Subsequent reactions involve the hydroxylation of these aromatic intermediates, followed by the opening of the aromatic rings. This ring-opening cascade generates a variety of aliphatic carboxylic acids of lower molecular weight. These smaller organic acids are then further oxidized, ultimately leading to their complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

The key steps in the postulated degradation mechanism of Acid fuchsine can be summarized as follows:

Initial Attack by Reactive Species: Hydroxyl radicals attack the electron-rich sites of the Acid fuchsine molecule, including the aromatic rings and the central methane (B114726) group.

Chromophore Destruction: The initial attacks lead to the breakdown of the conjugated system responsible for the dye's color, resulting in the formation of intermediate aromatic compounds.

Formation of Aromatic Intermediates: The cleavage of the triphenylmethane structure results in the formation of sulfonated aromatic amines and other substituted benzene derivatives. researchgate.net

Hydroxylation and Ring Opening: The aromatic intermediates undergo further oxidation through hydroxylation, which destabilizes the aromatic rings and leads to their cleavage.

Formation of Aliphatic Acids: The ring-opening process generates various short-chain carboxylic acids.

Mineralization: The aliphatic acids are subsequently oxidized to produce carbon dioxide, water, and inorganic salts.

This proposed pathway is consistent with the degradation mechanisms observed for other triarylmethane dyes.

Analytical Chemistry Methodologies and Applications of Acidal Fuchsine

Spectrophotometric and Colorimetric Quantification Methods

Spectrophotometry and colorimetry are fundamental analytical techniques that rely on the interaction of light with a colored compound in solution. Acid fuchsin's intense magenta color makes it an ideal candidate for such measurements.

The quantification of acid fuchsin in a solution can be achieved directly by measuring its absorbance of light at a specific wavelength. aatbio.comstainsfile.comthermofisher.comconsolidated-chemical.com This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Acid fuchsin exhibits a maximum absorbance (λmax) in the visible spectrum at approximately 544-550 nm. aatbio.comthermofisher.comvwr.com

By preparing a series of standard solutions of acid fuchsin with known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. The concentration of an unknown sample containing acid fuchsin can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is straightforward, rapid, and widely used for determining the concentration of acid fuchsin in various applications, such as in staining solutions or in studies monitoring its removal from wastewater. amecj.com

Table 1: Spectrophotometric Properties of Acid Fuchsin

| Parameter | Value |

|---|---|

| Maximum Absorbance (λmax) | 544 - 550 nm aatbio.comthermofisher.comvwr.com |

| Appearance | Dark green crystalline powder vwr.com |

| Color in Solution | Magenta wikipedia.org |

A more advanced spectrophotometric application of acid fuchsin involves the phenomenon of resonance light scattering (RLS). This technique has been developed into a highly sensitive method for the determination of biomolecules, particularly proteins. nih.govresearchgate.net When acid fuchsin molecules interact with and bind to proteins, a significant enhancement of their RLS signal is observed. nih.gov

This enhancement is attributed to the formation of large protein-acid fuchsin aggregates, which scatter light more intensely. A study demonstrated that proteins such as bovine serum albumin (BSA), human serum albumin (HSA), pepsin, α-chymotrypsin, lysozyme, and cellulase (B1617823) can all bind to acid fuchsin, leading to a marked increase in the RLS signal at a wavelength of 277.0 nm. nih.gov This method offers a linear relationship between the enhanced RLS intensity and the protein concentration, with detection limits reaching the nanogram range for BSA, HSA, and lysozyme. nih.gov

Acid fuchsin is a key component in the preparation of the Schiff's reagent, a classic analytical tool used for the detection of aldehydes. cdhfinechemical.comwikipedia.orgstainsfile.com The Schiff's reagent is prepared by treating a solution of fuchsin with sulfurous acid or a sulfite (B76179), which results in the decolorization of the dye due to the sulfonation of its central carbon atom. wikipedia.org

When this colorless reagent is exposed to an aldehyde, a chemical reaction occurs that restores the dye's chromophore, resulting in the development of a characteristic magenta or purple color. wikipedia.orgstainsfile.comvedantu.com The free amine groups of the decolorized fuchsin react with the aldehyde to form an aldimine, which then undergoes further reaction to produce the colored adduct. wikipedia.orgvedantu.com This qualitative test is widely used in histology and organic chemistry to identify the presence of aldehydes. chemimpex.comsigmaaldrich.com The intensity of the color produced can also be used for the quantitative determination of aldehydes. While primarily known for aldehyde detection, the principle of the fuchsin-sulfite reaction can also be adapted for the detection of sulfites, as they are integral to the formation and reaction of the Schiff's reagent itself.

Electrochemical Sensing and Interaction Studies with Acid Fuchsin

Electrochemical methods provide a powerful platform for investigating the redox properties of molecules and their interactions with other species. Acid fuchsin, with its electroactive nature, has been the subject of such studies.

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a substance in solution. wikipedia.orglibretexts.org It involves cycling the potential of a working electrode and measuring the resulting current. Studies on acid fuchsin have utilized cyclic voltammetry to investigate its electrochemical properties and its ability to form complexes with metal ions.

In a study involving the interaction of nano cobalt sulfate (B86663) with acid fuchsin, cyclic voltammetry was employed to observe the changes in the electrochemical response of the cobalt ions in the presence of the dye. researchgate.net The resulting voltammograms showed distinct anodic and cathodic peaks, corresponding to the oxidation and reduction of the cobalt species, respectively. The addition of acid fuchsin was found to influence these peak potentials and currents, indicating a complexation interaction between the cobalt ions and the dye molecules. researchgate.net Similarly, cyclic voltammetry has been used to study the interaction between mercuric chloride and diamond fuchsin, a related compound, further demonstrating the utility of this technique in elucidating metal-dye interactions. chemmethod.comresearchgate.net

Table 2: Electrochemical Parameters from Cyclic Voltammetry of Nano Cobalt Sulfate in the Presence of Fuchsin Acid

| Parameter | Description |

|---|---|

| Epa | Anodic peak potential researchgate.net |

| Epc | Cathodic peak potential researchgate.net |

| Ipa | Anodic peak current researchgate.net |

| Ipc | Cathodic peak current researchgate.net |

| ΔEp | Peak potential difference researchgate.net |

Data derived from a study on the complexation of nano cobalt sulfate with fuchsin acid. researchgate.net

Beyond qualitative observations of redox behavior and complexation, cyclic voltammetry can be used to derive quantitative parameters that describe the electrochemical system in greater detail. researchgate.netmonash.edudntb.gov.ua By analyzing the cyclic voltammograms of acid fuchsin and its metal complexes at different scan rates and temperatures, it is possible to calculate various solvation, kinetic, and thermodynamic parameters. researchgate.net

For instance, in the study of the nano cobalt sulfate and fuchsin acid system, researchers were able to determine several key parameters that characterize the electrochemical process. researchgate.net These include the diffusion coefficients of the anodic and cathodic species (Da and Dc), the electron transfer rate constant (ks), and the surface coverage of the adsorbed species (Γa and Γc). researchgate.net Such data provide valuable insights into the mechanism of the electrode reactions and the stability of the metal-dye complexes. The determination of these parameters is crucial for understanding the fundamental electrochemical properties of acid fuchsin and its potential applications in areas such as sensor development and catalysis.

Table 3: Kinetic and Solvation Parameters Determined from Electrochemical Studies of Fuchsin Acid Systems

| Parameter | Description |

|---|---|

| Da | Anodic diffusion coefficient researchgate.net |

| Dc | Cathodic diffusion coefficient researchgate.net |

| ks | Electron transfer rate constant researchgate.net |

| Γa | Anodic surface coverage researchgate.net |

| Γc | Cathodic surface coverage researchgate.net |

| Qa | Anodic quantity of electricity researchgate.net |

| Qc | Cathodic quantity of electricity researchgate.net |

Parameters calculated from cyclic voltammetry data of nano cobalt sulfate and fuchsin acid interaction. researchgate.net

Chromatographic and Extraction-Based Separation Methodologies

Effective separation and preconcentration are foundational steps for the accurate analysis of Acid Fuchsin, particularly in complex sample matrices. Methodologies such as High-Performance Liquid Chromatography (HPLC) provide the necessary separation power, while techniques like Cloud Point Extraction are utilized to concentrate the analyte from dilute solutions, thereby enhancing detection sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of individual components within a mixture. For the quantitative analysis of dyes like Acid Fuchsin, reversed-phase HPLC coupled with a Diode-Array Detector (HPLC-DAD) is often the method of choice. This setup allows for the separation of the analyte based on its polarity and provides spectral data across a range of wavelengths, aiding in peak identification and purity assessment.

A typical HPLC-DAD method for dye analysis involves a C18 column and a gradient elution using a mobile phase consisting of an aqueous component (often a buffer like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). The gradient is programmed to change the solvent composition over time, ensuring the efficient elution and sharp peak shape for the analytes. Detection is carried out at the wavelength of maximum absorbance for Acid Fuchsin, which is approximately 540-545 nm. Quantitative analysis relies on the principle that the peak area or height is directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations to determine the concentration in unknown samples.

Cloud Point Extraction for Preconcentration and Separation

Cloud Point Extraction (CPE) is an environmentally friendly separation and preconcentration technique that serves as an alternative to conventional liquid-liquid extraction. It utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point temperature. At this temperature, the solution separates into a small, surfactant-rich phase that extracts hydrophobic analytes and a large, aqueous phase.

While specific applications of CPE for Acid Fuchsin are not extensively detailed in the available literature, the general principles can be applied. The process would involve adding a suitable non-ionic surfactant (e.g., Triton X-114) to an aqueous sample containing Acid Fuchsin. By adjusting parameters such as pH and temperature, the dye can be entrapped in the micellar phase, effectively preconcentrating it from the bulk solution. After separation via centrifugation, the surfactant-rich phase can be diluted with a suitable solvent, and the concentrated Acid Fuchsin can be determined using techniques like UV-Vis spectrophotometry.

Method Development and Validation for Trace Analysis of Acid Fuchsin

The development and validation of an analytical method are crucial to ensure its reliability, accuracy, and fitness for purpose, especially for trace analysis where low concentrations and matrix interferences are significant challenges.

Optimization of Analytical Parameters and Conditions

The development of a robust analytical method requires the systematic optimization of all relevant parameters to achieve the best possible performance. For the analysis of Acid Fuchsin, this involves a multi-faceted approach. In a study focused on the removal of Acid Fuchsin using zeolite as an adsorbent, several key operational variables were optimized using a statistical design of experiments. researchgate.net

Key parameters that are typically optimized include:

pH: The pH of the solution can significantly affect the charge of the dye molecule and the surface of any adsorbent material, thereby influencing extraction or adsorption efficiency.

Adsorbent/Reagent Concentration: The amount of adsorbent material or the concentration of a reagent (like a surfactant in CPE) must be optimized to ensure maximum analyte interaction without excessive background interference.

Contact Time/Equilibration Temperature: The time required to reach equilibrium and the temperature at which the process is carried out are critical for ensuring complete and reproducible extraction or reaction. For the adsorption of Acid Fuchsin on zeolite, the temperature was a significant factor. researchgate.net

Eluent Composition and Volume: In chromatographic methods, the composition of the mobile phase is optimized to achieve the best separation, while in extraction methods, the choice and volume of the eluting solvent are critical for quantitative recovery of the analyte.

The following table summarizes parameters optimized for the adsorption of Acid Fuchsin on Zeolite 5A, which is relevant for solid-phase extraction method development. researchgate.net

| Parameter | Optimized Value/Range | Purpose |

| pH | Varied in study | To find the optimal charge state for adsorption |

| Temperature (°C) | Varied in study | To determine thermodynamic favorability |

| Zeolite Dosage (g) | Varied in study | To ensure sufficient active sites for removal |

| Initial Dye Concentration | Varied in study | To assess the capacity of the adsorbent |

Assessment of Detection Limits, Precision, and Accuracy

Method validation is a formal process to confirm that an analytical procedure is suitable for its intended use. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These are typically determined by analyzing samples with low concentrations of the analyte or by calculations based on the standard deviation of the response and the slope of the calibration curve.

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Accuracy reflects the closeness of the mean of a set of results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte recovered.

While specific validation data for a dedicated Acid Fuchsin analytical method is scarce in the cited literature, typical acceptance criteria for dye analysis methods are presented below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Precision (RSD%) | ≤ 5% for repeatability; ≤ 10% for intermediate precision |

| Accuracy (Recovery %) | 90 - 110% |

| LOD/LOQ | Method-dependent, must be sufficient for intended application |

Studies on Interfering Species and Matrix Effects

The matrix of a sample refers to all its components other than the analyte of interest. These components can interfere with the analysis, causing a "matrix effect" that can suppress or enhance the analytical signal, leading to inaccurate results. Investigating these effects is a critical part of method validation.

Studies on interfering species involve assessing the impact of common ions, organic molecules, or other dyes that may be present in the sample (e.g., textile wastewater). This is typically done by analyzing the target analyte in the presence of varying concentrations of the potential interferent. The method is considered robust if the results for Acid Fuchsin are not significantly affected by the presence of these species up to a certain concentration level.

Matrix effects are particularly pronounced in complex samples like industrial effluents. To mitigate these effects, strategies such as matrix-matched calibration, standard addition, or efficient sample cleanup and extraction procedures are employed. For example, in the analysis of pesticides in complex herbal potions, it was found that the matrix effect was strongly dependent on the sample type, with some matrices causing strong signal enhancement. neelain.edu.sd A similar systematic evaluation would be necessary for the analysis of Acid Fuchsin in real-world samples like textile wastewater to ensure the reliability of the quantitative results. mdpi.com

Applications in Forensic Science Methodologies

Acid fuchsine, also known as Acid Violet 19 or Hungarian Red, is a protein dye utilized in forensic science for the chemical enhancement of latent fingermarks, particularly those contaminated with blood. marshall.eduservice.gov.uk The dye functions by binding to proteins present in the blood, creating a vivid red or purple stain that renders the ridge detail of the fingerprint visible against various surfaces. marshall.eduresearchgate.net Its application is especially valuable for visualizing prints on light-colored, non-porous surfaces where the inherent color of the developed mark provides strong contrast. researchgate.net The underlying chemical principle involves the electrostatic attraction between the anionic sulfonate groups of the acid dye and the cationic protein molecules in blood, a reaction that is optimized under acidic conditions. service.gov.uk

Optimization of Acidal Fuchsine Solutions for Latent Fingermark Detection